3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpiperidin-3-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-15(2)21(13-18(22)23)12-17-9-6-10-20(11-17)19(24)25-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRDIYCMJOFJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (CAS Number: 1353982-80-5) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to detail its biological activity, supported by relevant data, case studies, and research findings.
- Molecular Formula: C19H28N2O4
- Molecular Weight: 348.44 g/mol
- CAS Number: 1353982-80-5
Structural Characteristics
The compound features a piperidine ring with carboxymethyl and isopropyl amino substituents, along with a benzyl ester moiety. This structural complexity may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds can exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit various bacterial strains and fungi effectively. The benzyl ester group in this compound may enhance its lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission and are targets for Alzheimer's disease treatments.
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| CAR-6 | Acetylcholinesterase | 149-fold more effective than carvacrol |
| CAR-5 | Butyrylcholinesterase | 400-fold more effective than carvacrol |
Case Studies
- Antiviral Activity : A study focused on hydroxypyridone carboxylic acid derivatives showed promising results against HIV reverse transcriptase (RT) and RNase H activities. Although not directly tested on our compound, the structural similarities suggest potential antiviral properties.
- Anticancer Properties : Some piperidine derivatives have been evaluated for anticancer activity, showing inhibition of cancer cell proliferation in vitro. The specific activity of 3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester remains to be fully elucidated but warrants investigation based on these precedents.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds often exhibit favorable absorption characteristics following oral administration. Toxicological assessments indicate that many piperidine derivatives have low toxicity profiles at therapeutic doses, although comprehensive studies are necessary for this specific compound.
Safety Profile
Data regarding the safety profile of 3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is sparse. However, laboratory reagents of this nature are typically not intended for human consumption and should be handled with care in research settings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amino Group
Ethyl vs. Isopropyl Substituents
- (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1354009-23-6) Molecular formula: C₁₇H₂₄N₂O₄ Molecular weight: 320.39 g/mol . Key difference: Ethyl group replaces isopropyl, reducing steric hindrance and hydrophobicity.
Cyclopropyl Substituent
- (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1354000-59-1) Molecular formula: C₁₈H₂₅N₃O₄ Molecular weight: 347.45 g/mol .
Methylaminomethyl Substituent
- 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS: 1292370-11-6) Molecular formula: C₁₅H₂₂N₂O₂ Molecular weight: 262.35 g/mol . Key difference: Simplified side chain lacking carboxymethyl and isopropyl groups, likely reducing acidity and complexity.
Ester Group Modifications
Benzyl vs. Tert-Butyl Esters
- 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353953-94-2) Molecular formula: C₁₇H₃₁N₃O₄ Molecular weight: 341.45 g/mol . Key difference: Tert-butyl ester increases steric bulk and hydrolytic stability compared to benzyl, altering metabolic pathways.
Diethoxy-Ethoxy Substituent
Hybrid Derivatives with Additional Functional Groups
- [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0) Molecular formula: C₁₉H₂₉N₃O₃ Molecular weight: 347.45 g/mol .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing 3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester, and what critical parameters influence yield?
- Methodological Answer : The compound is synthesized via reductive amination and coupling reactions. For example, 4-carboxybenzaldehyde and rac-3-hydroxypiperidine are used as starting materials, followed by esterification with SOCl₂/MeOH and reductive amination . Critical parameters include solvent choice (e.g., DMF for coupling reactions), temperature (e.g., 100°C for 6 hours in DMF), and catalyst/base selection (e.g., triethylamine for nucleophilic substitution) . Optimizing stoichiometry and reaction time can mitigate side products and improve yield.
Q. What purification techniques are effective for isolating this compound post-synthesis?
- Methodological Answer : Silica gel chromatography is widely used, with solvent systems like CH₂Cl₂:IPA:hexane (10:1:89–70) for elution . For polar intermediates, reverse-phase HPLC or recrystallization may enhance purity. Monitoring via TLC and adjusting gradient polarity ensures optimal separation of piperidine derivatives.
Q. What analytical methods are recommended for characterizing this compound and verifying its structure?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while GC-MS or LC-MS confirms molecular weight (e.g., M+1 = 345.29 for intermediates) . ¹H/¹³C NMR resolves stereochemistry and substituent positioning, particularly for benzyl ester and piperidine protons . High-resolution mass spectrometry (HRMS) validates molecular formula.
Advanced Research Questions
Q. How can researchers resolve contradictory yield data from different synthetic routes?
- Methodological Answer : Systematic analysis of reaction variables (e.g., temperature, solvent polarity, catalyst loading) using design of experiments (DoE) can identify critical factors. For example, triethylamine in DMF may enhance nucleophilicity but promote side reactions at higher temperatures . Comparing kinetic profiles (e.g., via in-situ FTIR) and isolating intermediates (e.g., hydrazides) helps pinpoint bottlenecks . Statistical tools like ANOVA assess reproducibility across batches.
Q. How can computational modeling accelerate reaction optimization for piperidine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for reductive amination or acylation steps . Software like Gaussian or ORCA simulates reaction pathways, while machine learning models (e.g., ICReDD’s workflow) prioritize experimental conditions based on historical data . Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics, reducing trial-and-error iterations.
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : Derivative libraries can be synthesized by modifying the carboxymethyl-isopropyl-amino group or benzyl ester moiety. For example:
- Replace the benzyl ester with tert-butyl or methyl groups to evaluate steric effects.
- Introduce fluorinated or heterocyclic substituents to enhance binding affinity .
Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted with controlled variables (pH, concentration). SAR data is analyzed using multivariate regression to correlate substituent properties (e.g., logP, H-bond donors) with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in pharmacological activity data across studies?
- Methodological Answer : Cross-validate assay protocols (e.g., cell line specificity, incubation time) to rule out experimental variability. For inconsistent IC₅₀ values, conduct dose-response curves in triplicate and use standardized controls (e.g., reference inhibitors) . Meta-analyses of published data, adjusting for confounding factors (e.g., purity >95%), clarify trends. Structural analogs (e.g., from ) provide comparative insights into bioactivity mechanisms.
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
